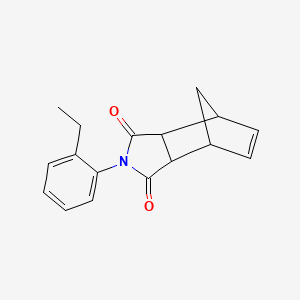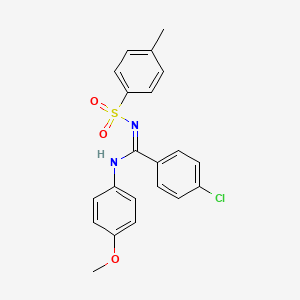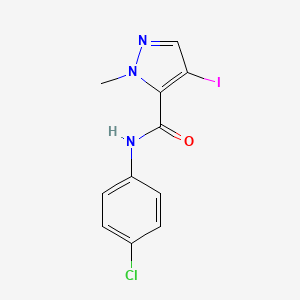![molecular formula C25H23N3O2 B11649203 N-(2,4-dimethylphenyl)-2-[4-(4-methylphenyl)-1-oxophthalazin-2(1H)-yl]acetamide](/img/structure/B11649203.png)
N-(2,4-dimethylphenyl)-2-[4-(4-methylphenyl)-1-oxophthalazin-2(1H)-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dimethylphenyl)-2-[4-(4-methylphenyl)-1-oxophthalazin-2(1H)-yl]acetamide is a complex organic compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)-2-[4-(4-methylphenyl)-1-oxophthalazin-2(1H)-yl]acetamide likely involves multiple steps, including the formation of the phthalazinone core and subsequent functionalization. Typical reaction conditions may include:
Reagents: Starting materials such as 2,4-dimethylphenylamine and 4-methylbenzaldehyde.
Catalysts: Acid or base catalysts to facilitate condensation reactions.
Solvents: Organic solvents like dichloromethane or ethanol.
Temperature: Controlled heating to promote reaction kinetics.
Industrial Production Methods
Industrial production may involve scaling up the laboratory synthesis with optimizations for yield and purity. This could include:
Continuous flow reactors: For efficient and consistent production.
Purification techniques: Such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
N-(2,4-dimethylphenyl)-2-[4-(4-methylphenyl)-1-oxophthalazin-2(1H)-yl]acetamide may undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides.
Reduction: Removal of oxygen or addition of hydrogen.
Substitution: Replacement of functional groups with others.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Solvents: Depending on the reaction, solvents like acetonitrile or toluene may be used.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
N-(2,4-dimethylphenyl)-2-[4-(4-methylphenyl)-1-oxophthalazin-2(1H)-yl]acetamide may have applications in various fields:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe.
Medicine: Investigated for pharmacological properties or as a drug candidate.
Industry: Utilized in the production of specialty chemicals or materials.
作用機序
The mechanism by which N-(2,4-dimethylphenyl)-2-[4-(4-methylphenyl)-1-oxophthalazin-2(1H)-yl]acetamide exerts its effects would depend on its specific interactions with molecular targets. This could involve:
Binding to enzymes or receptors: Modulating their activity.
Pathways involved: Affecting signaling pathways or metabolic processes.
類似化合物との比較
Similar Compounds
N-(2,4-dimethylphenyl)-2-[4-(4-methylphenyl)-1-oxophthalazin-2(1H)-yl]acetamide: can be compared with other phthalazinone derivatives or acetamide compounds.
Unique Features: Its specific substitution pattern and functional groups may confer unique chemical and biological properties.
List of Similar Compounds
Phthalazinone derivatives: Compounds with similar core structures but different substituents.
Acetamide derivatives: Compounds with the acetamide functional group but varying aromatic rings.
For precise and detailed information, consulting scientific literature, patents, and specialized databases is recommended
特性
分子式 |
C25H23N3O2 |
|---|---|
分子量 |
397.5 g/mol |
IUPAC名 |
N-(2,4-dimethylphenyl)-2-[4-(4-methylphenyl)-1-oxophthalazin-2-yl]acetamide |
InChI |
InChI=1S/C25H23N3O2/c1-16-8-11-19(12-9-16)24-20-6-4-5-7-21(20)25(30)28(27-24)15-23(29)26-22-13-10-17(2)14-18(22)3/h4-14H,15H2,1-3H3,(H,26,29) |
InChIキー |
WMRJIMUPJRFCCW-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)CC(=O)NC4=C(C=C(C=C4)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(5E)-5-[4-(benzyloxy)-3-bromobenzylidene]-2-thioxoimidazolidin-4-one](/img/structure/B11649145.png)
![N-(3-chlorophenyl)-2-[(thiophen-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11649151.png)
![2-{[7-(Morpholin-4-yl)-4-nitro-2,1,3-benzoxadiazol-5-yl]amino}phenol](/img/structure/B11649161.png)
![N'-[(1E)-1-(furan-2-yl)ethylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11649162.png)
![4-methyl-N-[[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl]benzamide](/img/structure/B11649164.png)

![(2E)-3-[5-(3-chlorophenyl)furan-2-yl]-2-(6-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile](/img/structure/B11649180.png)
![(4E)-4-{[5-(3-chloro-2-methylphenyl)furan-2-yl]methylidene}-1-(3-chlorophenyl)pyrazolidine-3,5-dione](/img/structure/B11649185.png)

![2-methoxy-4-[(E)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B11649194.png)
![2-Methyl-5-{4-[(4-methylphenyl)amino]phthalazin-1-yl}benzenesulfonamide](/img/structure/B11649195.png)
![2-({4-[(Carboxymethyl)amino]-6-(diethylamino)-1,3,5-triazin-2-YL}amino)acetic acid](/img/structure/B11649204.png)

